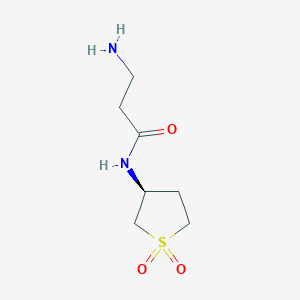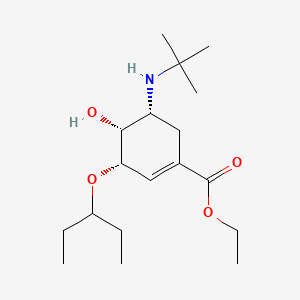![molecular formula C21H17ClN4O4 B14908221 N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14908221.png)
N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a chlorophenyl group, and a pyrazolo[1,5-a]pyrimidine core, making it an interesting subject for chemical and biological studies.
Méthodes De Préparation
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide involves multiple steps, including the formation of the benzo[d][1,3]dioxole ring, the chlorophenyl group attachment, and the construction of the pyrazolo[1,5-a]pyrimidine core. The synthetic route typically starts with the preparation of the benzo[d][1,3]dioxole intermediate, followed by its reaction with appropriate reagents to introduce the chlorophenyl and pyrazolo[1,5-a]pyrimidine moieties. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Analyse Des Réactions Chimiques
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzo[d][1,3]dioxole or chlorophenyl rings are replaced with other groups using appropriate reagents and conditions.
Applications De Recherche Scientifique
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide can be compared with other similar compounds, such as:
N-(benzo[d][1,3]dioxol-5-yl)-3-(4-isobutylphenyl)acrylamide: This compound shares the benzo[d][1,3]dioxole moiety but differs in the attached groups and overall structure.
Benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids: These compounds have a similar benzo[d][1,3]dioxole structure but belong to a different class of alkaloids.
Propriétés
Formule moléculaire |
C21H17ClN4O4 |
|---|---|
Poids moléculaire |
424.8 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-3-methyl-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C21H17ClN4O4/c1-11-19(12-2-4-13(22)5-3-12)25-26-15(9-18(27)24-20(11)26)21(28)23-14-6-7-16-17(8-14)30-10-29-16/h2-8,15H,9-10H2,1H3,(H,23,28)(H,24,27) |
Clé InChI |
JRJIHUQYUKJFOL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2NC(=O)CC(N2N=C1C3=CC=C(C=C3)Cl)C(=O)NC4=CC5=C(C=C4)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


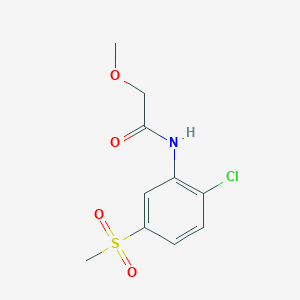
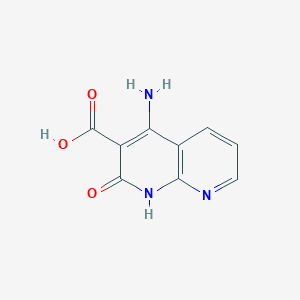
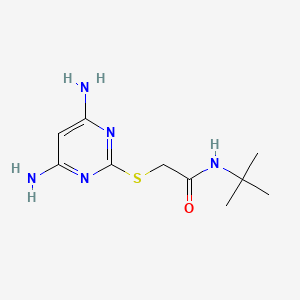
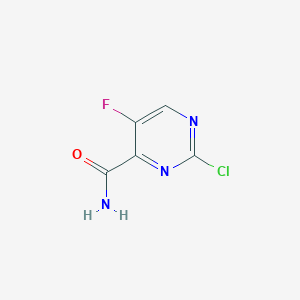
![1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one](/img/structure/B14908177.png)
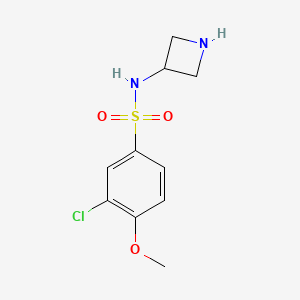
![Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14908180.png)
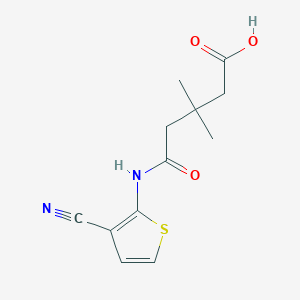

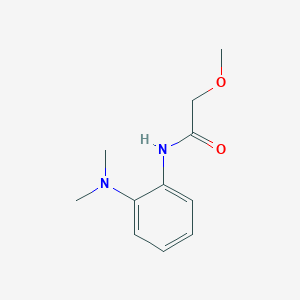
![(6R,7R,8S)-6-Methoxy-2-oxo-5-oxaspiro[3.4]octane-7,8-diyl bis(2,2-dimethylpropanoate)](/img/structure/B14908192.png)
